molecular formula C16H20N4O3 B11525876 Benzoic acid, 4-[2-(4-cyanomethyl-1-piperazinyl)-1-oxoethyl]amino-, methyl ester

Benzoic acid, 4-[2-(4-cyanomethyl-1-piperazinyl)-1-oxoethyl]amino-, methyl ester

Cat. No.: B11525876
M. Wt: 316.35 g/mol
InChI Key: IQQSOIZOFKFHSH-UHFFFAOYSA-N
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Description

METHYL 4-{2-[4-(CYANOMETHYL)PIPERAZIN-1-YL]ACETAMIDO}BENZOATE is a complex organic compound that features a piperazine ring, a cyanomethyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-{2-[4-(CYANOMETHYL)PIPERAZIN-1-YL]ACETAMIDO}BENZOATE typically involves the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with cyanomethyl chloride under basic conditions to form 4-(cyanomethyl)piperazine.

    Acylation Reaction: The next step is the acylation of the piperazine derivative with methyl 4-aminobenzoate in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, solvent choice, and reaction time to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-{2-[4-(CYANOMETHYL)PIPERAZIN-1-YL]ACETAMIDO}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzoate ester.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

METHYL 4-{2-[4-(CYANOMETHYL)PIPERAZIN-1-YL]ACETAMIDO}BENZOATE has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and nanomaterials.

    Biological Research: It serves as a probe in biochemical studies to understand the interactions of piperazine derivatives with biological targets.

Mechanism of Action

The mechanism of action of METHYL 4-{2-[4-(CYANOMETHYL)PIPERAZIN-1-YL]ACETAMIDO}BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The cyanomethyl group may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 4-{2-[4-(CYANOMETHYL)PIPERAZIN-1-YL]ACETAMIDO}BENZOATE is unique due to the presence of the cyanomethyl group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and materials.

Properties

Molecular Formula

C16H20N4O3

Molecular Weight

316.35 g/mol

IUPAC Name

methyl 4-[[2-[4-(cyanomethyl)piperazin-1-yl]acetyl]amino]benzoate

InChI

InChI=1S/C16H20N4O3/c1-23-16(22)13-2-4-14(5-3-13)18-15(21)12-20-10-8-19(7-6-17)9-11-20/h2-5H,7-12H2,1H3,(H,18,21)

InChI Key

IQQSOIZOFKFHSH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2CCN(CC2)CC#N

Origin of Product

United States

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